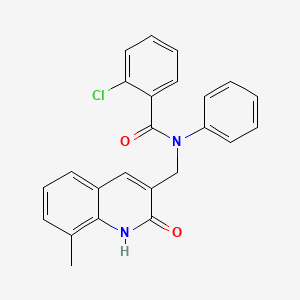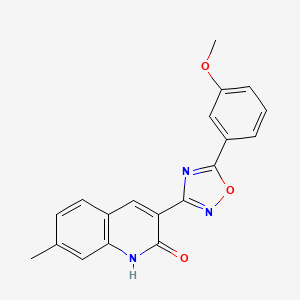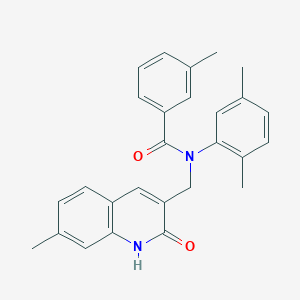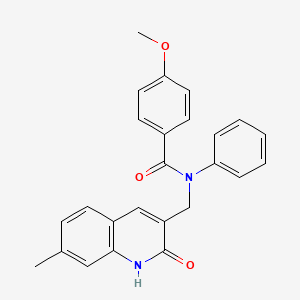
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications. HM-3 belongs to the class of benzamide derivatives and has been studied extensively for its biological activities.
作用機序
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can affect various biochemical and physiological processes in the body. For example, it has been reported to reduce the levels of certain inflammatory mediators, such as prostaglandins and cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the growth and proliferation of tumor cells.
実験室実験の利点と制限
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in lab experiments is its high potency and specificity. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to exhibit strong biological activities at low concentrations. However, one of the limitations of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is its potential toxicity. Studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide can cause cytotoxicity in certain cell lines.
将来の方向性
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. One area of interest is the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide and its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in animal models and clinical trials.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride and sodium methoxide in dry methanol. The resulting product is then treated with phenylmagnesium bromide in the presence of copper(I) iodide to obtain N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in good yield.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential pharmacological applications. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-6-4-3-5-7-21)25(29)18-10-12-22(30-2)13-11-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBFCFMCCYEUTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)
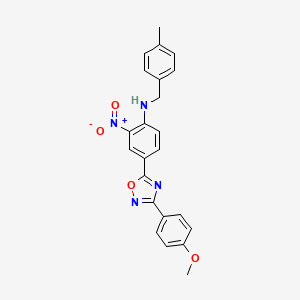

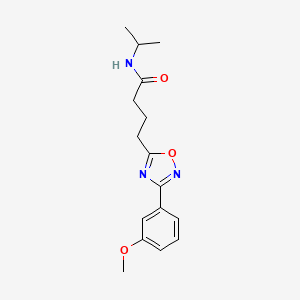

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
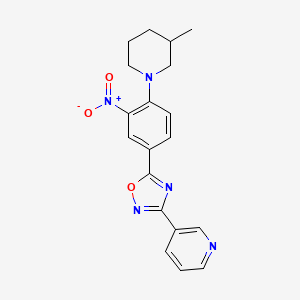
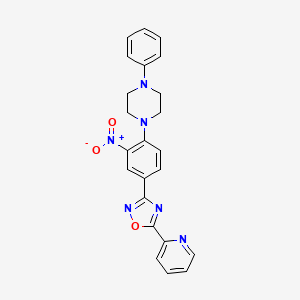
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
